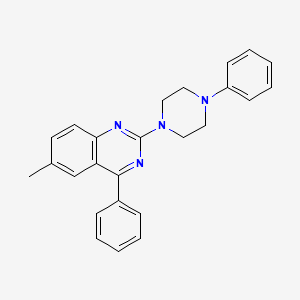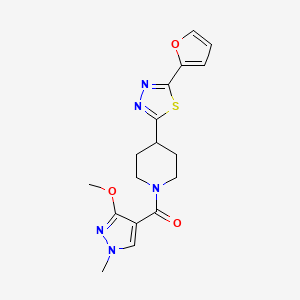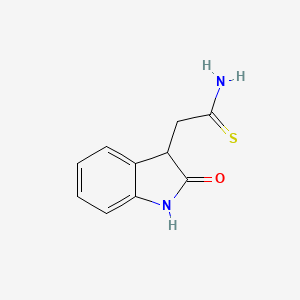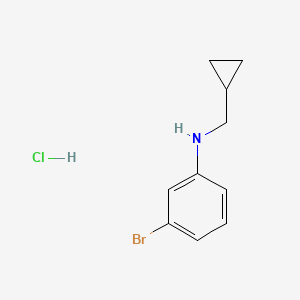
6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is a chemical compound . It is a derivative of quinazoline, a class of compounds that have drawn significant attention due to their biological activities .
Molecular Structure Analysis
The molecular formula of “6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is C25H24N4 . The average mass is 380.485 Da and the monoisotopic mass is 380.200104 Da .
Applications De Recherche Scientifique
Discovery in Histamine Receptor Research
Quinazoline derivatives have been identified as potent inverse agonists for the histamine H4 receptor (H4R), a target of interest for anti-inflammatory therapies. A scaffold hopping approach led to the discovery of quinazoline-containing H4R compounds, highlighting their potential dual action as H1R/H4R ligands. This profile suggests added therapeutic benefits in anti-inflammatory applications due to their antagonistic properties at the rat H4R and in vivo anti-inflammatory efficacy (Smits et al., 2008).
Synthesis and QSAR of Quinazoline Sulfonamides
Further optimization of quinazoline derivatives resulted in the development of sulfonamide-substituted analogues with high H4R affinity. These compounds exhibited excellent inverse agonist behavior at the human H4R and demonstrated anti-inflammatory activity in animal models, showcasing their therapeutic potential (Smits et al., 2010).
Antimicrobial and Anti-inflammatory Properties
Quinazoline derivatives have been synthesized with significant anti-inflammatory and antimicrobial activities. Novel 3-(6-substituted-1, 3-benzothiazole-2-yl)-2-[{(4-substituted phenyl) amino} methyl] quinazolines-4(3H)-ones were synthesized and shown to possess promising anti-inflammatory and antibacterial properties (Srivastav et al., 2009).
Anticancer Activity
The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents have been explored to improve their solubility and bioavailability. These analogues demonstrated significantly higher cytotoxicity compared to CB30865, a quinazolin-4-one antitumor agent, retaining novel biochemical characteristics for potential anticancer therapy applications (Bavetsias et al., 2002).
Propriétés
IUPAC Name |
6-methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-19-12-13-23-22(18-19)24(20-8-4-2-5-9-20)27-25(26-23)29-16-14-28(15-17-29)21-10-6-3-7-11-21/h2-13,18H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFYCOVSWOSYGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)
![(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol](/img/structure/B2374044.png)
![1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide](/img/structure/B2374046.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2374047.png)

![2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2374049.png)
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B2374051.png)
![1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374052.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2374054.png)